{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone
Overview
Description
The compound “{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone” is a complex heterocyclic molecule that features multiple pyrazole rings. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives typically involves cyclization reactions. One common method is the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . Another approach involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs catalytic processes. For example, low loadings of a combination of Ru3(CO)12 and a NHC-diphosphine ligand can catalyze acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines to provide pyrazoles . These methods offer high selectivity and wide substrate scope, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of reactions, including:
Oxidation: Pyrazole derivatives can be oxidized using reagents like bromine or oxygen in DMSO.
Reduction: Reduction reactions can be carried out using hydrazine derivatives.
Substitution: N-arylation of pyrazoles can be achieved using aryl halides in the presence of copper powder.
Common Reagents and Conditions
Oxidation: Bromine, DMSO, oxygen.
Reduction: Hydrazine derivatives.
Substitution: Aryl halides, copper powder.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Pyrazole derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks in the synthesis of more complex heterocyclic systems.
Biology: Investigated for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: Explored for their anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of pyrazole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can inhibit or activate biological pathways, leading to the desired therapeutic effects . The exact molecular targets and pathways depend on the specific structure and functional groups of the pyrazole derivative.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Substituted Pyrazoles: These compounds share a similar core structure but differ in the nature and position of substituents.
Pyrazolo[1,5-a]pyrimidines: These are condensed heterocyclic systems derived from pyrazoles.
Uniqueness
The uniqueness of “{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone” lies in its complex structure, which combines multiple pyrazole rings with various substituents.
Properties
IUPAC Name |
[1-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]pyrazol-3-yl]-[5-(difluoromethyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrF2N6O2/c1-8-6-15(26,14(17)18)24(19-8)13(25)11-4-5-22(21-11)7-23-10(3)12(16)9(2)20-23/h4-5,14,26H,6-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRYLOGZNBEWRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C(F)F)O)C(=O)C2=NN(C=C2)CN3C(=C(C(=N3)C)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrF2N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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